molecular formula C16H14N4O2S B5529078 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid

4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid

Cat. No. B5529078
M. Wt: 326.4 g/mol
InChI Key: JYGGUCSLFNVFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid, also known as BZTMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BZTMA is a benzyl derivative of tetrazole, which is a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom.

Mechanism of Action

The mechanism of action of 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid is not fully understood, but it is believed to act on various molecular targets in the body, including enzymes, receptors, and ion channels. 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid has also been shown to modulate the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, which suggests its potential as an anti-cancer agent. 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid has been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid is its relative ease of synthesis, which makes it readily available for scientific research. Additionally, 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid has shown promising results in various scientific research applications, which makes it a potential lead compound for the development of new drugs. However, one of the limitations of 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid is its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the scientific research of 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid. One direction is the further investigation of its mechanism of action, which will help to identify its molecular targets and potential applications. Another direction is the development of new derivatives of 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid, which may have improved pharmacological properties. Additionally, the evaluation of the toxicity and safety of 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid is necessary before its clinical use. Finally, the investigation of the potential synergistic effects of 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid with other drugs may lead to the development of new combination therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid involves the reaction of 4-carboxybenzaldehyde and 1-benzyl-1H-tetrazole-5-thiol in the presence of a base catalyst. The reaction proceeds through a condensation reaction, which results in the formation of 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid has shown promising results in various scientific research applications, including medicinal chemistry and drug discovery. It has been identified as a potential lead compound for the development of new drugs for the treatment of various diseases, such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

4-[(1-benzyltetrazol-5-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-15(22)14-8-6-13(7-9-14)11-23-16-17-18-19-20(16)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGGUCSLFNVFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(1-benzyl-1H-tetrazol-5-ylsulfanylmethyl)-

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